1-(6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide
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Description
1-(6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-cyclopropyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H19ClN6O2S and its molecular weight is 442.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of novel derivatives related to the chemical structure of interest involves complex reactions that yield compounds with potential biological activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives with anticipated anticancer and anti-5-lipoxygenase activities through a series of condensation reactions. The structural elucidation of these compounds was based on comprehensive NMR and HRMS analyses, which are crucial for confirming their molecular structures (Rahmouni et al., 2016).
Biological Activities
Anticancer Activity
Compounds structurally related to the one have been explored for their potential anticancer activities. The investigation into novel pyrazolopyrimidines derivatives highlighted some compounds' ability to inhibit cancer cell growth, with specific activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. Such studies provide valuable insights into the structure-activity relationships necessary for designing more effective anticancer agents (Rahmouni et al., 2016).
Antimicrobial Activity
Additionally, derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, including those with modifications similar to the compound , have shown promising antimicrobial properties. These studies underscore the potential of such compounds to act as templates for the development of new antimicrobial agents, capable of combating various bacterial and fungal pathogens. The antimicrobial activity screening indicates their efficacy against Proteus vulgaris and Pseudomonas aeruginosa strains, suggesting a broad spectrum of action (Kolisnyk et al., 2015).
Properties
IUPAC Name |
1-[6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-cyclopropylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O2S/c1-12-2-3-13(21)8-16(12)25-18(28)10-30-19-9-17(22-11-23-19)27-7-6-15(26-27)20(29)24-14-4-5-14/h2-3,6-9,11,14H,4-5,10H2,1H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWXACGTZBRSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3C=CC(=N3)C(=O)NC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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